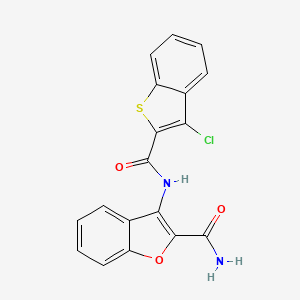![molecular formula C18H12N4O3 B6576693 N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1421476-95-0](/img/structure/B6576693.png)
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, the Mizoroki–Heck reaction, a two-step reduction process, has been used in the synthesis of similar compounds . This process involves the use of NFSI and NaH for fluorination, followed by hydrolysis in 12 M HCl .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a pyridine ring, which is further attached to a chromene ring with a carboxamide group. The CAS Number of a similar compound, 6-(1H-Imidazol-1-yl)pyridin-3-amine, is 681004-51-3, and it has a molecular weight of 160.18 .
Chemical Reactions Analysis
The compound, due to the presence of an imidazole ring, shows both acidic and basic properties . It can participate in various chemical reactions, including the Mizoroki–Heck reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. Another compound has a yield of 62% and a melting point of 231–233 °C .
Aplicaciones Científicas De Investigación
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide has been studied extensively in the scientific community and has been shown to have a wide range of applications in the fields of medicine, biochemistry, and drug discovery. This compound has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been studied for its potential applications in cancer and inflammation. In addition, this compound has been studied for its role in the modulation of enzyme activity, as well as its ability to regulate the activity of certain proteins.
Mecanismo De Acción
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have been reported to inhibit phosphatidylinositol 3-kinase (PI3K), a lipid kinase that plays a key regulatory role in various cellular physiological processes .
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some imidazole derivatives have been reported to inhibit PI3K, leading to the inhibition of the PI3K-AKT pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Biochemical Pathways
Given the potential inhibition of pi3k, it can be inferred that the pi3k-akt signaling pathway could be affected . This pathway plays a key role in various cellular physiological processes, including cell growth, proliferation, survival, and metabolism .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Given the potential inhibition of pi3k, it can be inferred that the compound could potentially affect cell growth, proliferation, survival, and metabolism .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide in laboratory experiments include its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), its ability to modulate the activity of certain enzymes and proteins, and its ability to regulate the expression of certain genes. The limitations of using this compound in laboratory experiments include its relatively low solubility in water, its potential toxicity at high concentrations, and its potential to cause side effects in humans.
Direcciones Futuras
The potential applications of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide are vast and the possibilities are only beginning to be explored. Future research may focus on the use of this compound in the treatment of cancer, inflammation, and other diseases. Additionally, further research may be conducted to better understand the mechanisms of action of this compound and to further explore its potential applications. Additionally, research may be conducted to develop more effective and efficient synthesis methods for this compound. Finally, research may also be conducted to further explore the safety and efficacy of using this compound in humans.
Métodos De Síntesis
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide can be synthesized by several methods, including the following:
1. The reaction of N-acetyl-6-chloro-3-pyridin-2-yl-2-oxo-2H-chromene-3-carboxamide with imidazole.
2. The reaction of N-acetyl-6-chloro-3-pyridin-2-yl-2-oxo-2H-chromene-3-carboxamide with 1,3-diaminopropane.
3. The reaction of N-acetyl-6-chloro-3-pyridin-2-yl-2-oxo-2H-chromene-3-carboxamide with imidazole-4-carboxylic acid.
4. The reaction of N-acetyl-6-chloro-3-pyridin-2-yl-2-oxo-2H-chromene-3-carboxamide with 1,3-diaminopropane-4-carboxylic acid.
Propiedades
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-17(14-9-12-3-1-2-4-15(12)25-18(14)24)21-13-5-6-16(20-10-13)22-8-7-19-11-22/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSVECFZAXAICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6576613.png)
![6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6576616.png)


![2-{[5-(2,4-dichlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6576651.png)
![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)

![4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6576664.png)
![ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6576669.png)
![5-ethyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide](/img/structure/B6576678.png)
![2-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl}ethyl 4-butoxybenzoate](/img/structure/B6576684.png)
![3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B6576685.png)
![(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B6576689.png)
![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6576692.png)